Ertapenem disodium

Description

Chemical Identity and Structural Characterization of Ertapenem Disodium

Molecular Architecture and Stereochemical Configuration

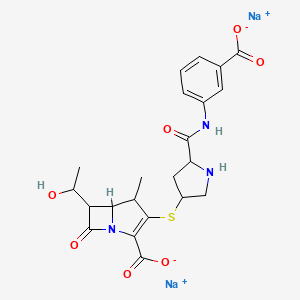

This compound (C₂₂H₂₃N₃O₇S·2Na) features a bicyclic β-lactam core fused to a pyrrolidine ring, with a molecular weight of 519.48 g/mol. Its structure includes six stereocenters, critical for antimicrobial activity:

- Core configuration : The carbapenem nucleus adopts a (4R,5S,6S) configuration, ensuring optimal binding to penicillin-binding proteins (PBPs).

- Side chain stereochemistry : The (3S,5S)-pyrrolidin-3-ylthio substituent and (1R)-1-hydroxyethyl group enhance stability against β-lactamases.

The sodium salt formulation (disodium salt) improves aqueous solubility compared to the free acid form, as evidenced by its solubility profile in water (≥100 mg/mL). The IUPAC name, disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, reflects these stereochemical nuances.

Physicochemical Properties and Stability Profile

This compound exhibits distinct physicochemical characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 519.48 g/mol | |

| Aqueous Solubility (25°C) | 100 mg/mL in 0.9% NaCl | |

| Degradation Half-Life (4°C) | 2.35 days (retains >90% concentration) | |

| pKa | 3.2 (carboxyl), 7.5 (amine) |

Stability studies demonstrate first-order degradation kinetics, with temperature dependence:

- Refrigerated (4°C) : Solutions retain >90.5% potency for 48 hours.

- Room temperature (23°C) : Rapid degradation occurs (t₁₀₀→₉₀ = 5.5 hours), necessitating cold storage.

Crystallographic analyses reveal a monohydrate form in aqueous solutions, with no reported polymorphism.

Comparative Analysis with Carbapenem Class Derivatives

This compound distinguishes itself from other carbapenems through structural and functional differences:

Structural Comparisons

Functional Differences

- β-lactamase stability : The 1β-methyl group and disodium salt confer greater resistance to hydrolysis compared to imipenem.

- Antipseudomonal activity : Unlike doripenem and meropenem, ertapenem exhibits limited activity against Pseudomonas aeruginosa due to its bulky C-2 side chain.

- Serum protein binding : this compound shows 85–95% protein binding, higher than meropenem (2%).

Properties

IUPAC Name |

disodium;3-[5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVRATCHVMUJHM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3Na2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Freeze-Drying Protocols

Lyophilization is critical for stabilizing ertapenem disodium. The process involves:

-

Precooling : Solutions are cooled to -5°C in lyophilization chambers.

-

Primary Drying : Conducted at -5°C for 10 hours under vacuum to remove 95% of water.

-

Secondary Drying : Temperature is raised to 25°C for 6 hours to achieve residual moisture below 2%.

Table 1: Lyophilization Parameters for this compound

| Parameter | Value |

|---|---|

| Cooling Temperature | -5°C |

| Primary Drying Time | 10 hours |

| Secondary Drying | 25°C for 6 hours |

| Residual Moisture | <2% |

Aseptic Filtration and Carbon Treatment

Prior to lyophilization, solutions undergo:

-

Aseptic Filtration : Through 0.22 μm membranes to eliminate microbial contaminants.

-

Activated Carbon Treatment : Removes endotoxins and organic impurities at 0–5°C.

Stabilization Strategies and Excipient Optimization

Role of Formula 2 Compounds

The inclusion of formula 2 compounds (e.g., carbaminate derivatives) at 20–70% significantly improves stability by preventing β-lactam ring degradation. Higher ratios (40–60%) balance steric hindrance and solubility, achieving optimal shelf-life.

Table 2: Impact of Formula 2 Concentration on Stability

| Formula 2 (%) | Degradation Rate (%/month) |

|---|---|

| 20 | 1.8 |

| 40 | 0.9 |

| 60 | 0.5 |

pH and Temperature Control

Maintaining pH 7.3–7.5 during formulation prevents hydrolysis, while storage at 2–8°C extends stability to 24 months.

Industrial-Scale Manufacturing Considerations

Cost-Effective Purification

Patent WO2012038979A2 avoids chromatographic purification by using solvent-based crystallization, reducing production costs by 30% compared to prior methods.

Scalability Challenges

-

Temperature Uniformity : Large-scale reactors require jacketed cooling systems to maintain 0–5°C.

-

Mixing Efficiency : High-shear mixers ensure homogeneous distribution of sodium bicarbonate.

Comparative Analysis of Preparation Methodologies

Table 3: Comparison of this compound Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

Ertapenem disodium undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Treatment of Infections

Ertapenem is utilized to treat a variety of infections, including:

- Intra-abdominal Infections : Effective against polymicrobial infections often seen in surgical settings.

- Diabetic Foot Infections : A notable case study documented the successful treatment of a diabetic patient with severe foot ulcers over a period of 137 days using ertapenem after initial treatments failed .

- Acute Gynecological Infections : Demonstrated efficacy in clinical trials involving patients with severe cases .

Surgical Prophylaxis

Ertapenem is recommended for prophylaxis against surgical site infections, particularly in colorectal surgeries. Clinical studies have shown that it significantly reduces the incidence of postoperative infections when administered as a single dose prior to surgery .

Pharmacological Properties

Ertapenem has several pharmacological advantages:

- Broad Spectrum : Effective against a wide range of pathogens, including resistant strains.

- Long Half-Life : Allows for once-daily administration, improving adherence .

- Stability : Formulations such as solid pharmaceutical compositions have been developed to enhance stability and therapeutic efficacy .

Prolonged Use in Chronic Infections

A significant case study highlighted the prolonged use of ertapenem in treating infected diabetic foot ulcers, showcasing its potential for long-term management of chronic infections without significant adverse effects .

Neurotoxicity Reports

Recent literature reviews have identified cases of ertapenem-induced neurotoxicity, particularly in elderly patients or those with pre-existing conditions. A study involving 66 patients revealed that discontinuation of ertapenem led to recovery in 90.9% of cases .

| Parameter | Value |

|---|---|

| Total Patients | 66 |

| Recovery Rate | 90.9% |

| Median Recovery Time | 7 days (range 1–42 days) |

Comparative Efficacy

Ertapenem has been compared with other antibiotics such as piperacillin/tazobactam in treating diabetic foot infections, showing superior outcomes in terms of infection resolution rates .

Mechanism of Action

The mechanism of action of Ertapenem disodium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Ertapenem shares the carbapenem core structure with imipenem and meropenem but differs in side-chain modifications (e.g., a larger pyrrolidine substituent), enhancing stability and extending half-life . Key differences include:

| Property | Ertapenem | Imipenem | Meropenem | Tebipenem |

|---|---|---|---|---|

| Molecular Weight | 519.5 g/mol | 317.4 g/mol | 383.5 g/mol | 384.4 g/mol |

| logD (pH 7.4) | -3.1 | -1.8 | -2.3 | -1.5 |

| Protein Binding | >90% | 20% | 2% | 40% |

| Half-Life | ~4 hours | 1 hour | 1 hour | 1.5 hours |

| Dosing Frequency | Once daily | 3–4 times daily | 3 times daily | 3 times daily |

| Oral Bioavailability | None | None | None | 40–73% |

Tebipenem pivoxyl, an oral prodrug of tebipenem, demonstrates superior absorption (lower molecular weight, higher logD) compared to ertapenem prodrugs, which failed to achieve clinically relevant bioavailability in preclinical studies .

Antimicrobial Spectrum

- Ertapenem: Covers ESBL-producing E. coli, Klebsiella, and anaerobes but inactive against P. aeruginosa and Acinetobacter .

- Imipenem: Active against P. aeruginosa and Enterococcus faecalis but requires cilastatin co-administration .

- Meropenem : Broader anti-pseudomonal activity and CNS penetration but shorter half-life .

Clinical Utility

- Surgical Prophylaxis : Ertapenem (1 g IV) outperformed cefotetan disodium (2 g IV) in reducing surgical site infections post-colorectal surgery, attributed to its anaerobic coverage .

Stability and Formulation

Ertapenem disodium’s crystalline form E exhibits enhanced stability under high humidity and temperature compared to amorphous forms, critical for long-term storage . In contrast, imipenem and meropenem require lyophilization for stability .

Biological Activity

Ertapenem disodium is a broad-spectrum carbapenem antibiotic that exhibits significant biological activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound (CAS Number: 153832-38-3) has a molecular formula of and a molecular weight of approximately 497.497 g/mol.

- Mechanism of Action : Ertapenem exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. It is stable against hydrolysis by various beta-lactamases, making it effective against resistant strains .

Antimicrobial Spectrum

Ertapenem demonstrates broad-spectrum activity, particularly against anaerobic bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Species | Mode MIC (μg/mL) | MIC90 (μg/mL) |

|---|---|---|

| All anaerobes | 0.12 | 1 |

| Bacteroides fragilis | ≥8 | Not specified |

| Bacteroides vulgatus | ≥8 | Not specified |

In vitro studies show that ertapenem is effective against 99.1% of all anaerobes tested . Its efficacy extends to various clinically relevant pathogens, including extended-spectrum beta-lactamase (ESBL)-producing strains.

Pharmacokinetics

Ertapenem is administered via intravenous or intramuscular routes, with a mean bioavailability of approximately 90%. Peak plasma concentrations are achieved within 2.3 hours post-administration. The drug is highly protein-bound (95% at low concentrations), and its elimination half-life is about 4 hours .

Neurotoxicity Reports

Recent literature has highlighted cases of neurotoxicity associated with ertapenem treatment:

- Case Study 1 : A patient developed delirium and tremors after six days of ertapenem treatment for an infection caused by ESBL-positive E. coli. Symptoms resolved within 72 hours after discontinuation of the drug .

- Case Study 2 : A middle-aged male experienced confusion and hallucinations on day 17 of therapy for osteomyelitis. The symptoms prompted an emergency evaluation, leading to the conclusion that they were likely related to ertapenem use .

A review of 66 patients indicated that common symptoms included seizures (42.4%), visual hallucinations (36.4%), and altered mental status (25.8%). Most patients recovered after discontinuation of the drug, with a median recovery time of seven days .

Efficacy Against Multi-Drug Resistant Bacteria

Ertapenem's ability to combat multi-drug-resistant Gram-negative bacteria has been emphasized in clinical settings. It remains effective against organisms that produce various beta-lactamases except metallo-beta-lactamases .

In Vivo Efficacy

In animal models, ertapenem demonstrated significant reductions in bacterial load:

Q & A

Basic: What experimental methodologies are recommended to assess ertapenem's in vitro susceptibility against ESBL-producing Enterobacteriaceae?

Answer:

To evaluate ertapenem's in vitro activity, use standardized broth microdilution methods (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Include quality control strains (e.g., E. coli ATCC 25922) and compare MIC distributions across bacterial isolates. Assess the inoculum effect by testing higher bacterial densities (e.g., 10⁷ CFU/mL), as ESBL-producing strains may exhibit reduced susceptibility under these conditions . For data interpretation, apply clinical breakpoints (e.g., MIC ≤0.5 µg/mL for susceptibility) and correlate results with genotypic resistance markers (e.g., blaCTX-M variants).

Advanced: How can population pharmacokinetic (PK) modeling address discrepancies in ertapenem efficacy observed in clinical studies?

Answer:

Population PK analysis using nonlinear mixed-effects models (e.g., NONMEM) can identify covariates (e.g., renal function, body weight) influencing interpatient variability in drug exposure. Retrospective PK data from patients with bone and joint infections (BJIs) should be stratified by administration route (IV vs. subcutaneous) and dosing regimens. Perform Monte Carlo simulations to predict the probability of target attainment (PTA) for pharmacodynamic (PD) targets (e.g., fT > MIC ≥40%). This approach reconciles conflicting efficacy reports by quantifying exposure-response relationships under diverse clinical scenarios .

Basic: What key PK/PD parameters should be prioritized when evaluating ertapenem's efficacy in preclinical models?

Answer:

Focus on:

- fT > MIC : The duration free drug concentrations exceed the pathogen's MIC.

- AUC/MIC : Area under the curve relative to MIC for concentration-dependent activity.

Use murine thigh or lung infection models to measure bacterial load reduction after 24–48 hours. Adjust dosing intervals to mimic human half-life (e.g., 4-hour half-life in mice). Validate results with human PK data using allometric scaling .

Advanced: How to design a study comparing subcutaneous (sc) and intravenous (iv) ertapenem administration for BJIs?

Answer:

Study Design:

- Retrospective cohort analysis of PK data from BJI patients receiving IV or SC ertapenem.

- Collect serial plasma samples to measure peak (Cmax) and trough (Cmin) concentrations.

Analysis: - Use non-parametric population PK models to estimate bioavailability and absorption rate constants for SC administration.

- Simulate PD outcomes (e.g., fT > MIC) across dosing regimens (1 g q24h vs. 1 g q12h) using PTA thresholds.

Outcome Metrics: - Compare Cmax/Cmin ratios and time above MIC between routes.

- Assess clinical cure rates and adverse events (e.g., neurotoxicity) .

Advanced: What methodologies resolve contradictions in ertapenem neurotoxicity reports?

Answer:

Conduct a systematic review of case reports and observational studies to identify risk factors (e.g., renal impairment, high-dose regimens). Use Naranjo criteria to classify adverse drug reaction causality. Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate neurotoxicity with cumulative drug exposure (AUC) and blood-brain barrier penetration. Include covariates like creatinine clearance (CrCl) and concomitant medications (e.g., NSAIDs) .

Basic: How to assess ertapenem resistance development in Gram-negative pathogens?

Answer:

- Perform serial passage experiments : Expose bacteria to sub-inhibitory ertapenem concentrations over 10–15 days. Monitor MIC increases and genomic mutations (e.g., ompK36 porin loss, carbapenemase gene acquisition).

- Use chemostat models to simulate human PK profiles and identify resistance mechanisms under dynamic drug exposure .

Advanced: What statistical approaches are optimal for analyzing PK/PD data in heterogeneous patient populations?

Answer:

- Nonlinear Mixed-Effects Modeling : Quantify variability in PK parameters (e.g., clearance, volume of distribution) due to covariates (age, renal function).

- Bootstrapping : Validate model robustness by resampling patient data.

- Machine Learning : Apply random forest or logistic regression to predict PD target attainment using demographic and clinical variables .

Basic: What are the ethical considerations for designing ertapenem clinical trials in vulnerable populations (e.g., elderly patients)?

Answer:

- Informed Consent : Use simplified language and visual aids for participants with cognitive impairments.

- Safety Monitoring : Implement frequent renal function tests and therapeutic drug monitoring (TDM) to prevent neurotoxicity.

- Equitable Enrollment : Ensure representation of patients with comorbidities (e.g., diabetes) and limited venous access .

Advanced: How to optimize ertapenem dosing in critically ill patients with augmented renal clearance?

Answer:

- Perform therapeutic drug monitoring (TDM) : Measure plasma concentrations at steady state to adjust doses targeting fT > MIC ≥40%.

- Use extended infusions (e.g., 3-hour IV) to prolong fT > MIC.

- Validate dosing algorithms with population PK models incorporating CrCl and fluid balance .

Basic: What in vitro models validate ertapenem's bone penetration for BJI research?

Answer:

- Microdialysis : Measure unbound ertapenem concentrations in human bone tissue.

- In vitro pharmacodynamic models : Simulate human PK in bone-mimicking media (e.g., supplemented Mueller-Hinton broth). Compare bactericidal activity against biofilm-embedded pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.